
Methyl 2,5-dimethyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-dimethyl-3-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which also contains two methyl groups and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethyl-3-nitrobenzoate typically involves the nitration of methyl 2,5-dimethylbenzoate. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which acts as the nitrating agent. The reaction is conducted under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5-dimethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of acidic or basic conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 2,5-dimethyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,5-dimethyl-3-nitrobenzoic acid and methanol
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro group, which can act as an electron-withdrawing group.
Industry: Used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of methyl 2,5-dimethyl-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction processes. The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and covalent modifications with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dinitrobenzoate: Contains two nitro groups, leading to different reactivity and applications.
Methyl 2-methyl-3-nitrobenzoate: Similar structure but with only one methyl group, affecting its chemical properties and reactivity.
Methyl 4-nitrobenzoate: Lacks the additional methyl groups, resulting in different steric and electronic effects .
Uniqueness
Methyl 2,5-dimethyl-3-nitrobenzoate is unique due to the presence of two methyl groups and a nitro group on the benzene ring, which influence its chemical reactivity and physical properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
27023-01-4 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
methyl 2,5-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)7(2)9(5-6)11(13)14/h4-5H,1-3H3 |
InChI-Schlüssel |
QXYKFVOZYSRLAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


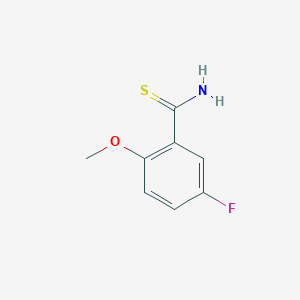
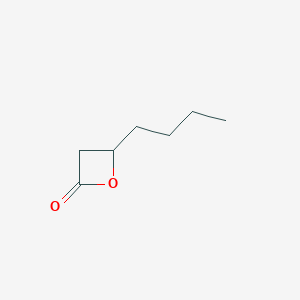

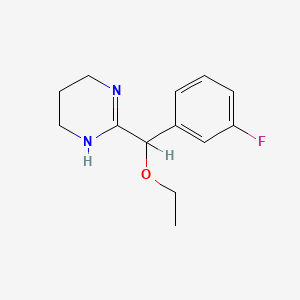


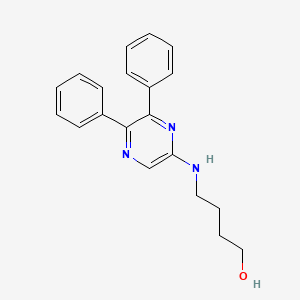

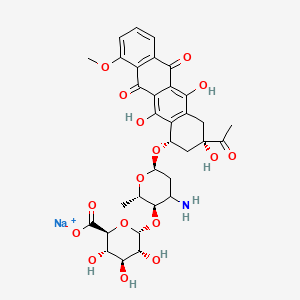
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)




